molecular formula C12H21Cl2N3O B2433210 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride CAS No. 2243515-35-5

1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride

Cat. No.: B2433210
CAS No.: 2243515-35-5
M. Wt: 294.22
InChI Key: CRAOASRYAZQTCS-UHFFFAOYSA-N
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Description

This compound belongs to the imidazopyridine family, which is known for its diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves several steps. One common method includes the reaction of 3,4-diaminopyridine with appropriate aldehydes or ketones, followed by cyclization and spiro formation . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as a GABA A receptor agonist and its potential use in treating central nervous system disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to potential therapeutic effects in central nervous system disorders . The compound may also interact with other cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-b]pyridine: Known for its anti-cancer and anti-viral properties.

    Imidazo[1,5-a]pyridine: Used in the development of sedative-hypnotic drugs.

    Imidazo[1,2-a]pyridine: Investigated for its anti-inflammatory and anti-diabetic activities.

The uniqueness of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-2-15-9-13-11-10(15)3-6-14-12(11)4-7-16-8-5-12;;/h9,14H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAOASRYAZQTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1CCNC23CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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